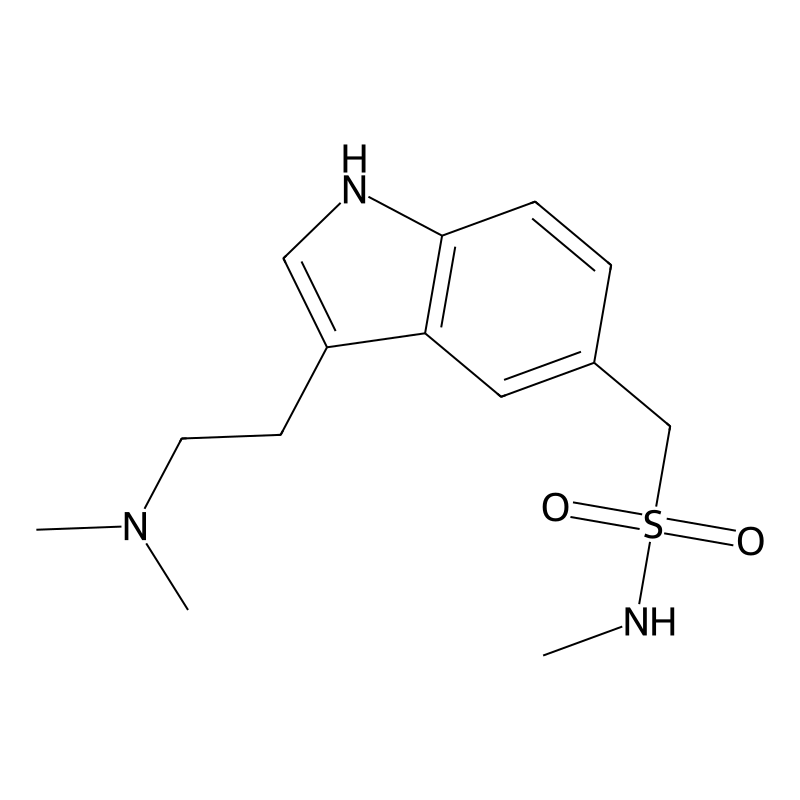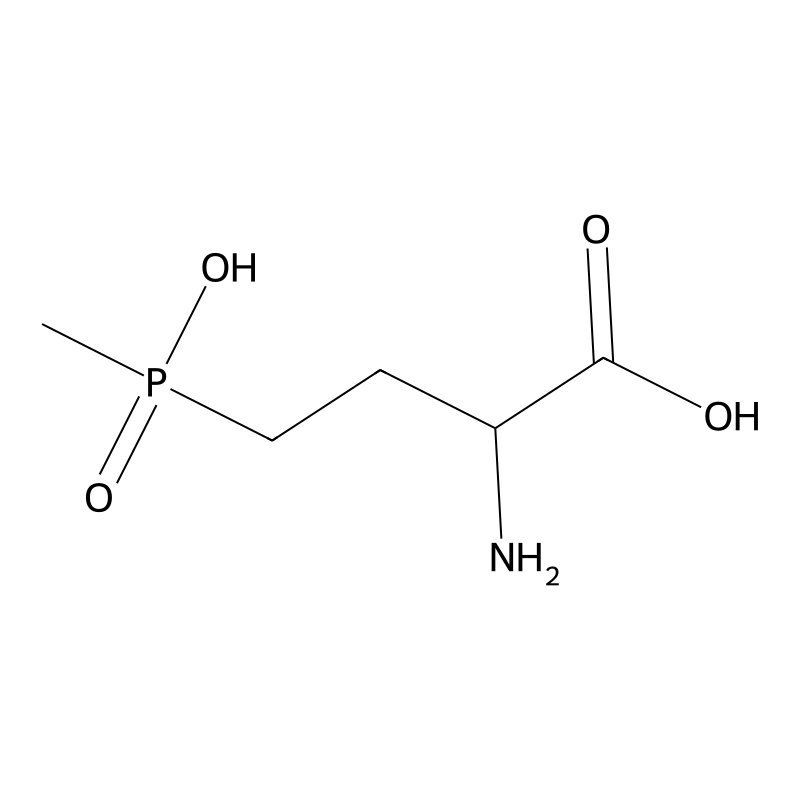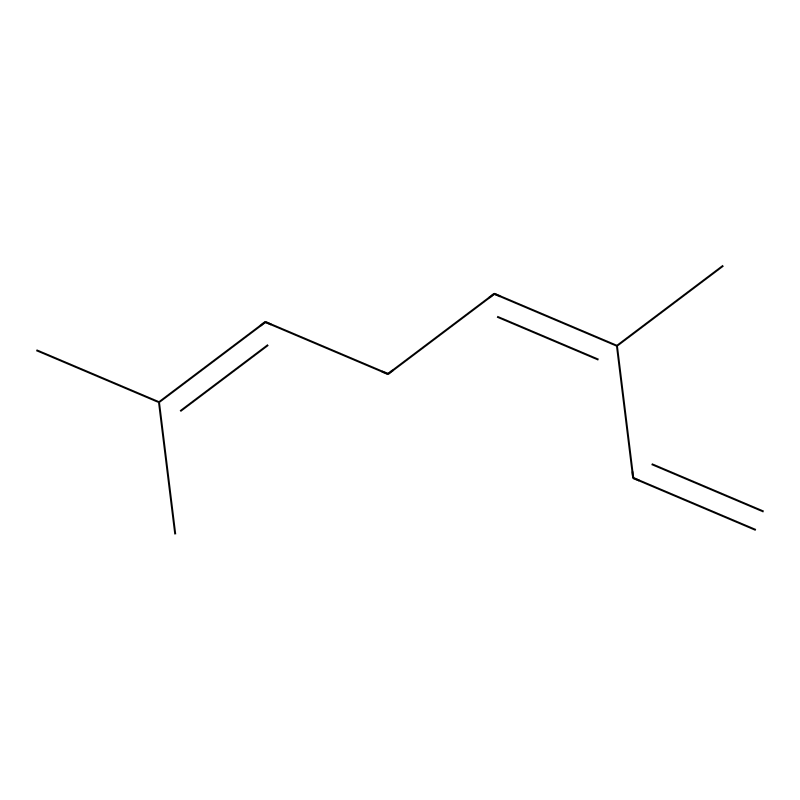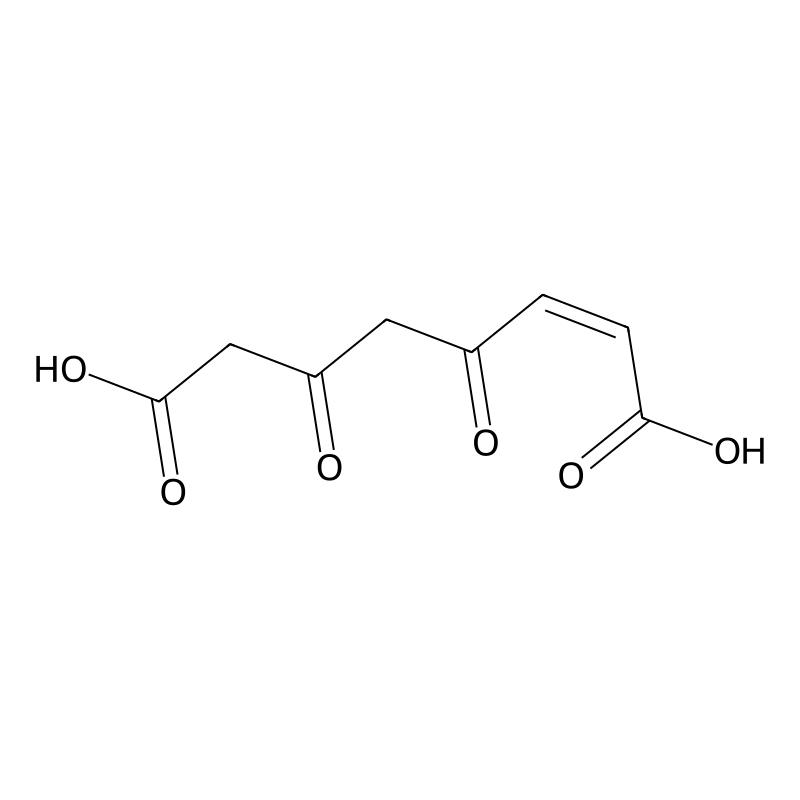2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine hydrochloride
Catalog No.
S892269
CAS No.
1018307-27-1
M.F
C8H19ClN2O2S
M. Wt
242.77 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1018307-27-1
Product Name
2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine hydrochloride
IUPAC Name
2-(1-methylsulfonylpiperidin-2-yl)ethanamine;hydrochloride
Molecular Formula
C8H19ClN2O2S
Molecular Weight
242.77 g/mol
InChI
InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-7-3-2-4-8(10)5-6-9;/h8H,2-7,9H2,1H3;1H
InChI Key
GYWXZUSIYDCRIL-UHFFFAOYSA-N
SMILES
CS(=O)(=O)N1CCCCC1CCN.Cl
Canonical SMILES
CS(=O)(=O)N1CCCCC1CCN.Cl
2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine hydrochloride, also referred to as {2-[1-(methylsulfonyl)piperidin-2-yl]ethyl}amine hydrochloride, is a chemical compound with the molecular formula C8H19ClN2O2S. Information on its origin and specific significance in scientific research is currently limited. However, its structure suggests potential applications in medicinal chemistry due to the presence of the piperidine ring, a common scaffold in many bioactive molecules [].
Molecular Structure Analysis
The key features of the molecule include:
- Piperidine ring: A six-membered nitrogen-containing heterocycle, which can adopt various conformations and participate in hydrogen bonding [].
- Methylsulfonyl group (SO2CH3): Attached to the piperidine ring, this group can influence the molecule's polarity and potential for interaction with other molecules.
- Ethylamine chain (CH2CH2NH2): This two-carbon chain links the piperidine ring to the amine group.
- Amine group (NH2): This functional group can participate in various chemical reactions, including protonation (gaining a hydrogen ion) as seen in the hydrochloride form.
The overall structure suggests potential for the molecule to interact with biological targets through hydrogen bonding and other interactions involving the amine and piperidine ring.
Chemical Reactions Analysis
- Acid-base reaction: The amine group can accept a proton from acids, forming a salt like the hydrochloride form.
- Alkylation: The amine group can react with alkylating agents to form new carbon-carbon bonds.
- Acylation: The amine group can react with acylating agents to form amides.
Physical And Chemical Properties Analysis
- A solid at room temperature due to the presence of the polar amine and sulfonyl groups.
- Soluble in water and polar organic solvents due to the presence of hydrogen bond donors and acceptors.
- Thermally stable to a moderate extent due to the presence of carbon-carbon and carbon-nitrogen bonds.
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








